Piperazinoethanol
Description
Piperazinoethanol, systematically named 2-(1-Piperazinyl)ethanol or 1-(2-Hydroxyethyl)piperazine, is a heterocyclic organic compound with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol . Its IUPAC name is 2-piperazin-1-ylethanol, and it is identified by CAS Registry Number 103-76-4 . Structurally, it consists of a piperazine ring (a six-membered ring with two nitrogen atoms) substituted with a hydroxyethyl group (-CH₂CH₂OH) at one nitrogen atom.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-piperazin-1-ylethanol |
InChI |
InChI=1S/C6H14N2O/c1-6(9)8-4-2-7-3-5-8/h6-7,9H,2-5H2,1H3 |
InChI Key |
HTGCVLNFLVVCST-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCNCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physicochemical Properties:
- XLogP3 : -1.1 (indicating low hydrophobicity) .
- Hydrogen Bond Donors/Acceptors: 2 donors (N-H and O-H) and 3 acceptors (N and O atoms) .
- Topological Polar Surface Area (TPSA) : 43.7 Ų .
- Thermodynamic Data :
- Boiling Point : 519.2 K (246.05°C) .
Piperazinoethanol is widely used as a pharmaceutical intermediate for synthesizing antihistamines, antipsychotics, and antimicrobial agents due to its ability to modulate pharmacokinetic properties through hydrogen bonding and solubility enhancement .
Comparison with Structurally Similar Compounds
This compound belongs to a class of N-substituted piperazine derivatives, which are pharmacologically significant. Below is a comparative analysis of its structural analogs, focusing on molecular features, applications, and research findings.
Structural and Functional Comparison
Research Findings and Pharmacological Activity
This compound
Chlorofluorophenyl-Substituted Analogs
Pyrimidine and Pyrazole Derivatives
- Anticancer Potential: The 6-chloro-2-methylpyrimidine analog () inhibits cyclin-dependent kinases (CDKs), showing IC₅₀ values < 100 nM in leukemia cell lines .
- Anti-Inflammatory Action : The trifluoromethylpyrazolopyridine derivative () suppresses COX-2 and mPGES-1 enzymes , reducing prostaglandin E₂ synthesis .
Decloxizine
- Clinical Use : A first-generation antihistamine with sedative properties , effective against allergic rhinitis and urticaria .
Key Differentiators
Substituent Complexity: this compound’s hydroxyethyl group is simpler compared to analogs like Decloxizine (benzhydryl) or pyrimidine derivatives, which directly influence target selectivity .
Hydrophilicity: this compound’s low XLogP3 (-1.1) enhances aqueous solubility, whereas chlorofluorophenyl derivatives (XLogP3 ~2.5) exhibit better blood-brain barrier penetration .
Thermal Stability: this compound’s high boiling point (246°C) allows reflux-driven syntheses, unlike thermally labile analogs like trifluoromethylpyrazolopyridines .
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